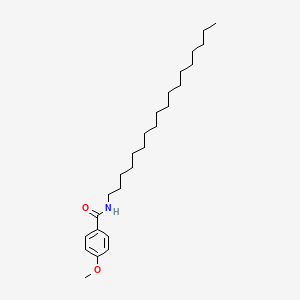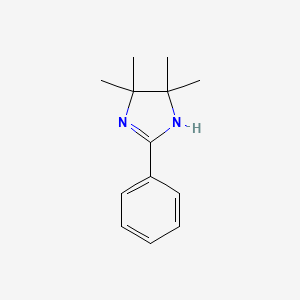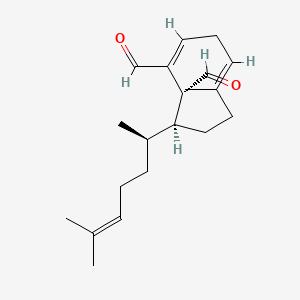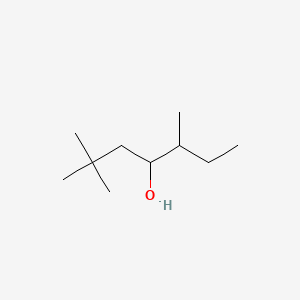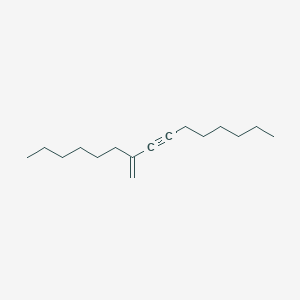
7-Pentadecyne, 9-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Pentadecyne, 9-methylene-: is an organic compound with the molecular formula C16H28 . It is a hydrocarbon that contains a triple bond (alkyne) and a methylene group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentadecyne, 9-methylene- typically involves the use of alkyne precursors. One common method is the alkylation of terminal alkynes with appropriate alkyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium amide (NaNH2) in liquid ammonia or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods: While specific industrial production methods for 7-Pentadecyne, 9-methylene- are not well-documented, the general approach would involve large-scale alkylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Pentadecyne, 9-methylene- can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: It can participate in substitution reactions where the triple bond is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, O3 in an organic solvent.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), sodium amide (NaNH2) in liquid ammonia.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, and aldehydes.
Reduction: Alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
Applications De Recherche Scientifique
Chemistry: 7-Pentadecyne, 9-methylene- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes and methylene groups.
Medicine: While direct medical applications are limited, derivatives of 7-Pentadecyne, 9-methylene- may have potential as pharmaceutical intermediates.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism of action of 7-Pentadecyne, 9-methylene- involves its reactivity due to the presence of a triple bond and a methylene group. The triple bond is highly reactive and can participate in various addition and substitution reactions. The methylene group can act as a nucleophile or electrophile depending on the reaction conditions .
Molecular Targets and Pathways:
Triple Bond: Acts as a site for addition reactions.
Methylene Group: Participates in nucleophilic or electrophilic substitution reactions.
Comparaison Avec Des Composés Similaires
Pentadecane: A saturated hydrocarbon with the formula C15H32.
7-Pentadecyne: An alkyne with the formula C15H28.
9-Methylene-7-pentadecyne: A similar compound with a slightly different structure.
Propriétés
Numéro CAS |
69520-29-2 |
|---|---|
Formule moléculaire |
C16H28 |
Poids moléculaire |
220.39 g/mol |
Nom IUPAC |
9-methylidenepentadec-7-yne |
InChI |
InChI=1S/C16H28/c1-4-6-8-10-11-13-15-16(3)14-12-9-7-5-2/h3-12,14H2,1-2H3 |
Clé InChI |
ONYQTHNBBFPVMN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#CC(=C)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Nitrophenyl)(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)methanone](/img/structure/B14473684.png)
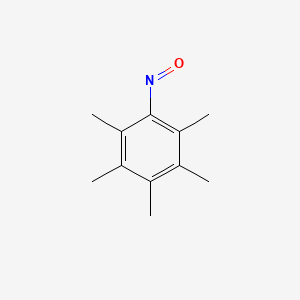
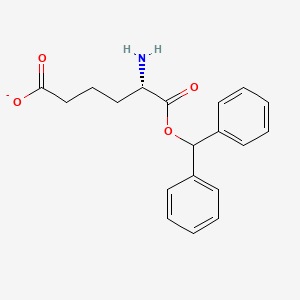

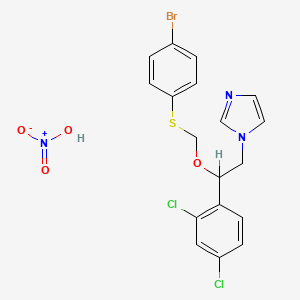

![Phthalazinium, 2-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14473727.png)
![N-[2-(Butylsulfanyl)-1-methoxyethenyl]butan-1-amine](/img/structure/B14473736.png)
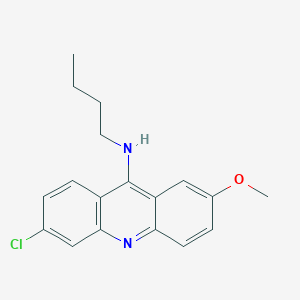
![(1,4-Phenylene)bis{diphenyl[2-(tributylgermyl)ethenyl]silane}](/img/structure/B14473752.png)
